Windorphen
Overview
Description
Windorphen is a synthetic compound that has been studied for its potential therapeutic uses in laboratory and clinical settings. It is a derivative of the drug phenytoin, an anticonvulsant and mood stabilizer, and is structurally similar to its parent drug. Windorphen has been studied for its potential applications in the treatment of neurological diseases, such as epilepsy, Alzheimer’s disease, and Parkinson’s disease. In addition, Windorphen has been studied for its potential use as an antidepressant and anxiolytic. In
Scientific Research Applications
Selective Inhibition in Wnt Signaling
Windorphen has been identified as a compound that selectively inhibits the Wnt signal required for ventral development in a zebrafish model. This compound shows remarkable specificity towards β-catenin-1 function and is a selective inhibitor of p300 histone acetyltransferase, a coactivator associated with β-catenin. Its ability to selectively kill cancer cells with Wnt-activating mutations highlights its potential therapeutic applications in oncology (Hao et al., 2013).
Applications in Morphing Aeroelastic Structures
While not directly related to Windorphen, research in morphing aeroelastic structures, such as the SMorph (Smart Aircraft Morphing Technologies) project, demonstrates the breadth of scientific research in areas that could potentially intersect with the molecular pathways influenced by Windorphen. These projects explore novel structural concepts and design optimization in aeronautics (Miller et al., 2010).
Rigorous Scientific Research
The emphasis on rigor in scientific research, including the validation and reproducibility of biomedical research findings, is crucial in the context of Windorphen's application. Ensuring robust and unbiased experimental design and methodology is essential for clinical trials and further pharmaceutical developments involving Windorphen (Hofseth, 2017).
properties
IUPAC Name |
(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-WUKNDPDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Chloro-2,3-bis(4-methoxyphenyl)acrylaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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